molecular formula C9H6F4O B12444466 2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetaldehyde

2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetaldehyde

Cat. No.: B12444466
M. Wt: 206.14 g/mol
InChI Key: UDPRYGFIRSTSSV-UHFFFAOYSA-N
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Description

2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetaldehyde is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with appropriate reagents to introduce the acetaldehyde moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application, but typically involve the use of specialized equipment and reagents to facilitate the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles and electrophiles can be used to introduce different functional groups onto the phenyl ring.

Major Products Formed

    Oxidation: 2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetic acid.

    Reduction: 2-(2-Fluoro-6-(trifluoromethyl)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The presence of the fluorine and trifluoromethyl groups can influence its reactivity and binding affinity, making it a valuable compound for studying molecular interactions and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-6-(trifluoromethyl)phenyl)acetaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

IUPAC Name

2-[2-fluoro-6-(trifluoromethyl)phenyl]acetaldehyde

InChI

InChI=1S/C9H6F4O/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14/h1-3,5H,4H2

InChI Key

UDPRYGFIRSTSSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CC=O)C(F)(F)F

Origin of Product

United States

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